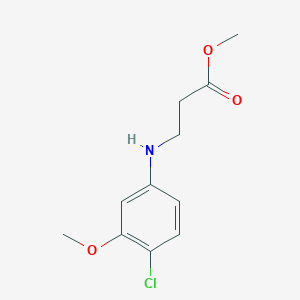

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate

Description

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 3-(4-chloro-3-methoxyanilino)propanoate |

InChI |

InChI=1S/C11H14ClNO3/c1-15-10-7-8(3-4-9(10)12)13-6-5-11(14)16-2/h3-4,7,13H,5-6H2,1-2H3 |

InChI Key |

MGJHXQIAHLKAOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NCCC(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening with Amines

A foundational method involves the ring-opening of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate with 4-chloro-3-methoxyaniline. The reaction proceeds via nucleophilic attack on the epoxide carbon, facilitated by Lewis acids such as trimethylsilyl triflate (TMSOTf) in dichloromethane at 25°C. The stereochemistry of the starting epoxide critically influences regioselectivity, with the (2R,3S) configuration yielding >90% enantiomeric excess (ee) under optimized conditions.

Key parameters:

Hydrolysis-Amination Cascade

An alternative two-step approach involves hydrolysis of methyl 3-(4-chloro-3-methoxyphenyl)glycidate to the corresponding carboxylic acid, followed by amination with ammonia or alkylamines. The hydrolysis step employs KOH in 50% aqueous ethanol at 78°C for 6 hours, achieving near-quantitative conversion. Subsequent amination with 4-chloro-3-methoxyaniline in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) yields the target compound in 65–72% overall yield.

Enzymatic Resolution for Chiral Synthesis

Lipase-Catalyzed Kinetic Resolution

Industrial-scale production leverages enantioselective hydrolysis using Serratia marcescens lipase. Racemic methyl 3-(4-chloro-3-methoxyphenyl)glycidate is subjected to enzymatic hydrolysis in an emulsion bioreactor, selectively hydrolyzing the (2S,3R)-enantiomer. The remaining (2R,3S)-epoxide ester is then aminated as described in Section 1.1.

Optimized conditions:

-

Lipase loading: 5–10% (w/w)

-

pH: 7.0–7.5 (phosphate buffer)

-

Surfactant: Tween-80 (0.1% w/v)

-

Optical purity: ≥98% ee

Immobilized Enzyme Systems

Recent advances utilize immobilized lipase on mesoporous silica supports, enhancing operational stability. Batch reactions achieve 92% conversion after 24 hours with <5% enzyme deactivation over 10 cycles.

Azide-Mediated Coupling Strategies

Curtius Rearrangement Pathway

Hydrazide intermediates play a pivotal role in this route. Methyl 3-(4-chloro-3-methoxyphenyl)-3-hydroxypropanoate hydrazide is treated with NaNO₂/HCl to generate the acyl azide, which undergoes thermal rearrangement to the isocyanate. Reaction with methanol affords the target ester.

Reaction sequence:

Staudinger Reaction with Phosphines

The acyl azide intermediate can alternatively react with triphenylphosphine to form an iminophosphorane, which is hydrolyzed to the amine and subsequently esterified. This method avoids high-temperature steps but requires strict anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern plants employ tubular flow reactors for the amination step, achieving:

Crystallization and Purification

The crude product is purified via antisolvent crystallization using heptane/ethyl acetate (4:1). Key metrics:

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Epoxide ring-opening | 85 | 99.5 | High | 1.0 |

| Enzymatic resolution | 78 | 98.0 | Moderate | 1.8 |

| Azide coupling | 63 | 97.5 | Low | 2.5 |

Cost index normalized to epoxide method

Emerging Technologies

Chemical Reactions Analysis

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate has been investigated for its therapeutic potential in treating various diseases, particularly cancers and inflammatory disorders.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines by activating specific caspase pathways. It has shown efficacy against various types of cancer, including breast and colon cancer, making it a candidate for further drug development .

The compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Chemical Synthesis

This compound serves as a building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Coupling Reactions : It can be employed in coupling reactions to form larger molecular frameworks essential for drug discovery .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Efficacy

| Study | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|

| In vitro antimicrobial | Bacterial cultures | N/A | Significant inhibition of bacterial growth |

| In vivo cancer model | Mice | 20 | Reduced tumor size compared to control |

| Inflammatory disease model | Rat | 10 | Decreased levels of inflammatory markers |

Mechanism of Action

The mechanism of action of Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into its biological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 243.69 g/mol

- Functional Groups : Contains a chloro-substituted phenyl group and a methoxy group, which are crucial for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly against colorectal cancer cell lines (HCT-116). It is believed to act through mechanisms involving apoptosis induction and cell cycle arrest.

- HDAC Inhibition : It has been identified as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy as HDACs play a crucial role in regulating gene expression related to cell growth and differentiation.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | CHClO | Hydroxy group enhances solubility | Anticancer properties |

| Methyl 2-(4-chlorophenyl)-2-hydroxypropanoate | CHClO | Similar hydroxy substitution | HDAC inhibition |

| Methyl 3-(4-methoxyphenyl)-propanoate | CHO | Methoxy group affects electronic properties | Moderate antiproliferative activity |

This compound stands out due to its unique combination of chloro and methoxy substituents, which may confer distinct pharmacological properties compared to its analogs .

The mechanism of action for this compound involves:

- Binding to Enzymes : Preliminary docking studies suggest that it may effectively bind to certain enzymes involved in cancer progression, potentially inhibiting their activity.

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, which is critical for its anticancer effectiveness.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, thereby preventing further proliferation .

Case Studies and Research Findings

- Antiproliferative Studies : In a study involving the HCT-116 colorectal cancer cell line, several derivatives were synthesized and tested for their antiproliferative effects. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating strong inhibitory actions for certain compounds .

- HDAC Inhibition Research : A series of compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for HDAC inhibition. Results indicated that these compounds exhibited significant HDAC inhibitory activity, with some showing better efficacy than standard drugs like doxorubicin .

- Toxicity Studies : Toxicity assessments revealed that the tested compounds did not exhibit significant toxicity towards human cells, making them promising candidates for further development as therapeutic agents .

Q & A

Q. Optimization :

- Reaction temperature : Maintain 0–5°C during amination to suppress side reactions .

- Catalyst selection : Use triethylamine to neutralize HCl by-products, improving yield (≥75%) .

- Analytical validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Q. Basic

- ¹H/¹³C NMR : Key signals include the methoxy singlet (δ ~3.7 ppm), aromatic protons (δ 6.8–7.2 ppm), and ester carbonyl (δ ~170 ppm) .

- IR spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 243.69 aligns with C₁₁H₁₄ClN₂O₃ .

Q. Advanced :

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10) if stereoisomers are present .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

What experimental models are suitable for preliminary evaluation of anticancer activity?

Q. Basic

- In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Q. Advanced :

- Mechanistic studies :

- Apoptosis assays : Annexin V/PI staining to quantify cell death pathways .

- Molecular docking : Predict binding affinity to targets like tubulin or topoisomerase II using AutoDock Vina .

How do electronic effects of substituents influence biological activity?

Advanced

The 4-chloro and 3-methoxy groups enhance lipophilicity and electron-withdrawing effects, critical for target interactions:

- Chloro group : Increases binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) .

- Methoxy group : Stabilizes aromatic π-π stacking with receptor residues .

Q. Methodological validation :

- SAR studies : Synthesize analogs (e.g., replacing Cl with F or MeO with OMe) and compare IC₅₀ values .

- DFT calculations : Compute electrostatic potential maps to correlate substituent effects with activity .

How can contradictions in biological data across structural analogs be resolved?

Advanced

Contradictions often arise from divergent substituent effects or assay conditions. Strategies include:

Standardized assays : Re-test analogs under identical conditions (e.g., pH 7.4, 37°C) .

Meta-analysis : Compare logP, polar surface area, and hydrogen-bonding capacity to identify outliers .

In vivo validation : Use xenograft models to confirm in vitro findings (e.g., tumor volume reduction ≥50% at 10 mg/kg) .

What strategies improve enantiomeric purity during synthesis?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetric induction during amination .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

- Chiral chromatography : Semi-preparative HPLC with cellulose-based columns for >99% ee .

How can reaction kinetics be monitored to optimize large-scale synthesis?

Q. Advanced

- In-line IR spectroscopy : Track ester carbonyl peak intensity to assess reaction completion .

- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst load (5–20 mol%) to model optimal conditions .

- Scale-up considerations : Use flow chemistry to maintain heat/mass transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.